Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(11-6)10-4-9-5/h2-4H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDKRLKUQYADGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198818 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638769-03-5 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638769-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the construction of the imidazopyridine core followed by esterification. One common method involves the Michael reaction of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . Another approach includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions to yield the desired imidazopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield partially hydrogenated derivatives.
Substitution: Halogenated derivatives can be synthesized through substitution reactions under phase transfer catalysis conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives are synthesized using halogenating agents like bromine or chlorine under phase transfer catalysis conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation leads to various downstream effects, including the modulation of immune responses and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
Substitutions at the 3-position of the imidazo[4,5-b]pyridine core significantly alter physicochemical and biological properties:
Methyl 3-allyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47b)
- Substituents : 3-allyl, 6-(2-hydroxybenzoyl)
- Yield : 44%
- Melting Point : 163–165°C
- Key Data : NMR and GC-MS confirmed the allyl group’s presence and ester functionality .
Methyl 3-cyclopropyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47c)
- Substituents : 3-cyclopropyl, 6-(2-hydroxybenzoyl)
- Yield : 47%
- Melting Point : 172–174°C
- Key Data : Cyclopropyl substitution enhances rigidity, reflected in a higher melting point compared to 47b .
Methyl 3-(4-chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47g)
Carboxylic Acid Derivatives
Hydrolysis of the methyl ester group generates carboxylic acids with distinct properties:
3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48g)
- Yield : 74%
- Melting Point : 299–300°C
- Key Data : The carboxylic acid group improves water solubility but reduces volatility compared to the ester precursor .
3-Cyclohexyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48e)
Phenethyl and Aryl-Substituted Analogs
Bulkier substituents influence crystallinity and synthetic efficiency:
Methyl 6-(2-hydroxybenzoyl)-3-(2-methoxyphenethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47i)
- Substituents : 3-(2-methoxyphenethyl)
- Yield : 50%
- Melting Point : 138–140°C
- Key Data : The methoxy group introduces steric hindrance, lowering the melting point .
Methyl 6-(2-hydroxybenzoyl)-3-phenethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (47j)
Halogenated and Trifluoromethyl Derivatives
Halogenation and fluorination modulate electronic properties and bioavailability:
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
- Similarity Score : 0.78 (structural similarity to the parent compound)
3-(Phenylmethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- Predicted Properties : Boiling point = 387.8°C, pKa = 3.48
- Key Data : The trifluoromethyl group increases metabolic stability and lipophilicity .
6-Bromo-5-methyl-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine
- Molecular Weight : 342.31
- Key Data : Bromine and silyl groups facilitate further functionalization via cross-coupling reactions .
Biological Activity
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound features an imidazole ring fused to a pyridine ring with a methyl ester group. Its unique structure contributes to its pharmacological potential, making it a subject of various research studies aimed at understanding its biological effects and therapeutic applications.
The compound interacts with several molecular targets through various biochemical pathways:
- Target Interactions : this compound is known to influence cellular pathways involved in cancer progression, immune responses, and pathogen interactions.
- Biochemical Pathways : It has been shown to affect enzymes involved in carbohydrate metabolism and influence signaling pathways critical for cell survival and proliferation.
- Pharmacokinetics : The design of this compound aims to enhance selectivity and metabolic stability while minimizing toxicity.
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Properties
Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. A study highlighted its ability to inhibit cell proliferation in glioblastoma and colorectal carcinoma cells, suggesting its potential as an anti-cancer agent .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. One study found it effective against Escherichia coli, although it showed limited efficacy against other bacterial strains. This suggests that structural modifications may be necessary to broaden its antimicrobial spectrum .
Anti-inflammatory Effects
Imidazo[4,5-b]pyridine derivatives have also been studied for their anti-inflammatory properties. For instance, they demonstrated the ability to reduce inflammatory responses in specific cell types associated with obesity-related conditions .
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Antiproliferative Effects : A study published in Molecules assessed the antiproliferative effects of various imidazo derivatives. The findings indicated that this compound significantly inhibited cell growth in multiple cancer lines, particularly glioblastoma and colorectal carcinoma cells.
- Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial activity against common pathogens. Results showed effectiveness against E. coli, highlighting the need for further structural modifications to enhance activity against other strains .
- Inflammation Studies : Research demonstrated that imidazo derivatives could diminish oxidative stress-induced inflammatory responses in human retinal pigment epithelial cells, indicating their potential application in treating inflammatory diseases .
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Notes |
|---|---|---|
| Anticancer | Significant | Effective against glioblastoma and colorectal carcinoma |
| Antimicrobial | Moderate | Effective against E. coli, limited against others |
| Anti-inflammatory | Positive | Reduces oxidative stress-induced inflammation |
Q & A
Q. How should researchers handle batch-to-batch variability in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
